Structural Differentiation: 5-Nitro-2-propyl Substitution Pattern vs. Common Tetrahydroquinoline-Pyrrolidin-2-one Analogs
The 5-nitro-2-propyl-1,2,3,4-tetrahydroquinoline scaffold of CAS 243467-95-0 is architecturally distinct from the most closely related commercially available tetrahydroquinoline-pyrrolidin-2-one analogs. Unlike 1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS 146041-88-5), which carries an N-methyl substituent and is fully aromatic in the benzo ring, and cis-1-(2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS not assigned), which bears methyl groups at positions 2 and 6, the target compound incorporates a nitro group at C-5 and an n-propyl chain at C-2 . Published SAR on related tetrahydroquinoline series indicates that C-5 nitro substitution is associated with enhanced nNOS inhibitory potency: certain tetrahydroquinoline derivatives in the Neuraxon patent series demonstrated IC₅₀ values in the low micromolar range against nNOS when bearing nitro substituents, whereas non-nitrated or differently substituted analogs showed substantially reduced activity [1].
| Evidence Dimension | Substituent pattern (nitro position, alkyl chain length) across tetrahydroquinoline-pyrrolidin-2-one analogs |
|---|---|
| Target Compound Data | 5-NO₂ at C-5; n-C₃H₇ at C-2; pyrrolidin-2-one at C-4; free NH at N-1 |
| Comparator Or Baseline | CAS 146041-88-5: H at all benzo positions, CH₃ at N-1, pyrrolidin-2-one at C-4; cis-2,6-dimethyl analog: CH₃ at C-2 and C-6, no nitro, pyrrolidin-2-one at C-4 |
| Quantified Difference | Presence vs. absence of electron-withdrawing 5-NO₂; C-2 n-propyl vs. H (CAS 146041-88-5) or methyl (2,6-dimethyl analog); N-1 free NH vs. N-CH₃ (CAS 146041-88-5) |
| Conditions | Structural comparison based on published and vendor-cataloged compound structures |
Why This Matters
The 5-nitro substituent is a key pharmacophoric element in tetrahydroquinoline NOS inhibitors; substitution at this position cannot be assumed bioisosteric with H, halogen, or methyl, making unambiguous compound identity critical for SAR consistency in procurement.
- [1] Neuraxon Inc. Quinolone and Tetrahydroquinoline and Related Compounds Having NOS Inhibitory Activity. US Patent Application US20080242700A1, filed 2008-03-24. Discloses SAR for nitro-substituted tetrahydroquinolines with IC₅₀ data against nNOS. View Source
